molecular formula C15H18N2O2 B2716449 1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid CAS No. 903330-28-9

1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B2716449
CAS No.: 903330-28-9
M. Wt: 258.321
InChI Key: CQDSMHFDHHLAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that features a benzimidazole ring fused with a carboxylic acid group and a 2-methylcyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclohexylamine with o-phenylenediamine, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often utilizing catalysts to enhance reaction efficiency and yield. The use of high-pressure reactors and temperature control systems is essential to maintain the desired reaction conditions and ensure product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may enhance the compound’s solubility and facilitate its transport within biological systems .

Properties

IUPAC Name

1-(2-methylcyclohexyl)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-4-2-3-5-13(10)17-9-16-12-8-11(15(18)19)6-7-14(12)17/h6-10,13H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDSMHFDHHLAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2C=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.